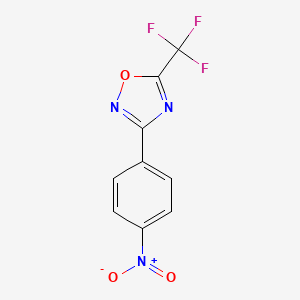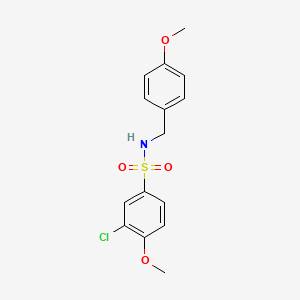
2-(4-fluorophenyl)-N-2-pyrimidinylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-N-2-pyrimidinylacetamide, also known as PF-4708671, is a small molecule inhibitor that has gained attention for its potential therapeutic applications in various diseases, including cancer and inflammation. This compound has been extensively studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide involves the inhibition of CK1ε. CK1ε is a serine/threonine protein kinase that phosphorylates various substrates involved in cellular processes, including the regulation of circadian rhythms, DNA repair, and apoptosis. Inhibition of CK1ε by 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide leads to the disruption of these cellular processes, ultimately resulting in the inhibition of cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects
2-(4-fluorophenyl)-N-2-pyrimidinylacetamide has been shown to have various biochemical and physiological effects. Inhibition of CK1ε by 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide has been shown to result in the inhibition of cancer cell growth, inflammation, and neurodegeneration. Additionally, 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide in lab experiments include its high specificity for CK1ε, its potential therapeutic applications in various diseases, and its relatively low toxicity. However, the limitations of using 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide in lab experiments include its low solubility in aqueous solutions and its relatively short half-life.
Zukünftige Richtungen
For the study of 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide include the development of more efficient synthesis methods, optimization of its pharmacokinetic properties, and identification of more specific CK1ε inhibitors.
Synthesemethoden
The synthesis of 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide involves the reaction of 4-fluoroaniline with ethyl 2-chloroacetate to yield ethyl 2-(4-fluorophenyl)acetate. This intermediate is then reacted with 2-aminopyrimidine to form 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide. The overall yield of this synthesis method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenyl)-N-2-pyrimidinylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of casein kinase 1 epsilon (CK1ε), a protein kinase that is involved in various cellular processes, including the regulation of circadian rhythms, DNA repair, and apoptosis. Inhibition of CK1ε by 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-pyrimidin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-10-4-2-9(3-5-10)8-11(17)16-12-14-6-1-7-15-12/h1-7H,8H2,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKUPBOVCMDAGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(pyrimidin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B5876062.png)

![N-[4-(acetylamino)phenyl]-2-chloro-3-phenylacrylamide](/img/structure/B5876070.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876074.png)
![methyl 2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5876088.png)

![3-[(4-benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one](/img/structure/B5876092.png)
![3-(phenylthio)benzo[b]-1,6-naphthyridine-4-carbonitrile](/img/structure/B5876103.png)
![{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}acetonitrile](/img/structure/B5876109.png)

